(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-19-9-4-2-8(3-5-9)6-10-12(17)15(7-11(14)16)13(18)20-10/h2-6H,7H2,1H3,(H2,14,16)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFRLAITEYJCFV-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide typically involves the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions, followed by the addition of acetamide. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation demonstrated that derivatives of thiazolidine-2,4-dione, including (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide, exhibit significant inhibitory effects against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor is crucial in tumor angiogenesis, making it a target for cancer therapeutics. The compound was effective in inhibiting the growth of various cancer cell lines, including HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer) cells .
Hepatoprotective Effects
In addition to its anticancer properties, the compound has shown promising hepatoprotective effects. A study indicated that this compound significantly protected rats from carbon tetrachloride-induced liver injury. This protective effect is attributed to its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications and liver damage .
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : Can be oxidized using hydrogen peroxide or potassium permanganate.
- Reduction : Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : The methoxy group can be substituted with other functional groups under appropriate conditions.
Case Studies
Mechanism of Action
The mechanism of action of (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound’s thiazolidine ring can interact with enzymes or receptors, modulating their activity. Additionally, the methoxybenzylidene moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- 4-Methoxy vs. 2-Methoxy : The para-methoxy group enhances AR inhibition and hepatoprotection, while the ortho-methoxy analog exhibits herbicidal activity, likely due to altered enzyme binding .
- Electron-Withdrawing Groups (Cl, NO₂): Chloro and nitro substituents improve antimicrobial activity but may reduce metabolic stability due to increased lipophilicity .
Pharmacokinetic and Physicochemical Properties
| Property | (Z)-4-Methoxy Derivative | (Z)-4-Chloro Derivative | (Z)-4-Nitro Derivative |
|---|---|---|---|
| Molecular Weight | 348.33 g/mol | 352.79 g/mol | 377.33 g/mol |
| Polar Surface Area (PSA) | ~100 Ų | ~90 Ų | ~120 Ų |
| Rotatable Bonds | 4 | 4 | 5 |
| LogP | 2.1 (predicted) | 2.8 (experimental) | 3.2 (predicted) |
| Oral Bioavailability (Predicted) | Moderate (PSA < 140 Ų, rotatable bonds ≤10) | Low (higher LogP) | Low (high PSA) |
Target Specificity and Mechanism
Structural Determinants :
- The 4-methoxy group optimizes AR inhibition by aligning with the enzyme’s hydrophobic pocket.
- Halogen substituents (Cl, F) enhance target affinity through halogen bonding with residues like Tyr/F in kinases or HDACs .
Biological Activity
(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide, a thiazolidinedione derivative, has garnered attention for its diverse biological activities. This compound features a thiazolidine ring and a methoxybenzylidene moiety, which contribute to its potential therapeutic applications, particularly in the realms of anti-inflammatory, antioxidant, and anticancer activities.
Synthesis
The synthesis of this compound typically involves the condensation of thiazolidinedione derivatives with appropriate aldehydes. Common methods include:
- Condensation Reaction : Thiazolidinedione precursors react with 4-methoxybenzaldehyde in the presence of a catalyst such as piperidine.
- Purification Techniques : Products are monitored and purified using Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC).
Antioxidant and Anti-inflammatory Properties
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to protect against liver injury induced by carbon tetrachloride (CCl4) in rat models. Treatment with this compound resulted in reduced serum alanine aminotransferase levels and improved histological architecture of liver tissue, suggesting its potential as a therapeutic agent for liver diseases .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial activity against various pathogens. It was evaluated for its in vitro efficacy against:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Fungal strains : Exhibited activity against Candida species, particularly Candida albicans .
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the growth of several cancer cell lines, including:
- HT-29 (colon cancer)
- A-549 (lung cancer)
- HCT-116 (colon cancer)
In vitro assays revealed IC50 values ranging from 13.56 to 17.8 μM for these cell lines, indicating strong antiproliferative effects. The compound also induced apoptosis in HT-29 cells by increasing pro-apoptotic factors like BAX while decreasing anti-apoptotic Bcl-2 levels .
The biological activities of this compound are believed to involve several mechanisms:
- Aldose Reductase Inhibition : As an aldose reductase inhibitor, it may modulate inflammatory pathways by affecting NF-kB-dependent cytokine expression .
- VEGFR-2 Inhibition : The compound has shown potential as a VEGFR-2 inhibitor, which is crucial for tumor angiogenesis and growth .
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G2/M phase in cancer cells .
Case Studies
Several studies have documented the efficacy of this compound in various biological contexts:
- Liver Protection Study : In a rat model, administration of this compound significantly reduced liver injury markers following CCl4 exposure .
- Antimicrobial Efficacy Assessment : A series of tests confirmed its broad-spectrum antimicrobial activity against both bacterial and fungal pathogens .
- Anticancer Research : Investigations into its effects on cancer cell lines demonstrated substantial cytotoxicity and apoptosis induction, reinforcing its potential as an anticancer agent .
Q & A
Q. How can synthesis yield be optimized for (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide?
Methodological Answer: Optimization involves adjusting reaction conditions such as solvent systems, catalysts, and temperature. For example:
- Solvent Choice: Use anhydrous DMF or acetone for better solubility of intermediates .
- Reaction Time: Extended reflux (e.g., 15 hours in acetone) improves yield .
- Base Selection: Potassium carbonate (1.5 mol equivalents) enhances nucleophilic substitution efficiency .
- Purification: Silica gel column chromatography with ethyl acetate/hexane gradients achieves >95% purity .
Q. What spectroscopic methods confirm the Z-configuration of the benzylidene moiety?
Methodological Answer:
- ¹H NMR: The methine proton (CH) in the Z-isomer appears downfield (δ 7.2–8.5 ppm) due to deshielding by the adjacent carbonyl groups. Coupling constants (J = 10–12 Hz) distinguish Z/E isomers .
- ¹³C NMR: The sp² carbons of the benzylidene group resonate at ~120–140 ppm, with the carbonyl carbons (C=O) at ~165–175 ppm .
- IR Spectroscopy: Stretching vibrations at 1680–1750 cm⁻¹ confirm C=O groups in the thiazolidinedione core .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use validated protocols (e.g., MTT assay for cytotoxicity ) with consistent cell lines (e.g., 786-O renal carcinoma ).
- Control Compounds: Include reference inhibitors (e.g., Sorafenib for VEGFR-2 studies) to calibrate activity thresholds .
- Meta-Analysis: Compare logP and solubility data to account for bioavailability differences. For example, derivatives with logP >3.5 show reduced cellular uptake .
Q. What strategies improve pharmacokinetic properties while retaining bioactivity?
Methodological Answer:
Q. How to interpret conflicting spectral data in structural characterization?
Methodological Answer:
- Multi-Technique Validation: Cross-reference ¹H/¹³C NMR, IR, and LCMS. For example, a discrepancy in carbonyl peaks (IR vs. NMR) may indicate tautomerism .
- X-ray Crystallography: Resolve ambiguous configurations (e.g., Z vs. E) with single-crystal diffraction, as applied to analogous thiazolidinediones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
